汉辛酮 C

描述

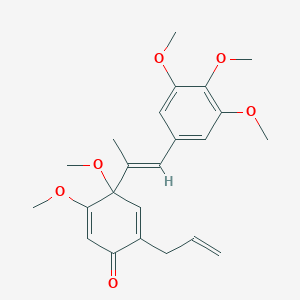

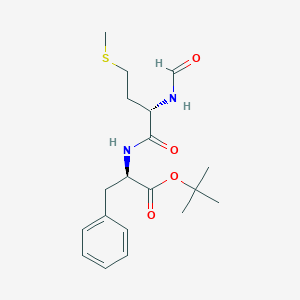

Hancinone C is a natural product that can be found in Piper hancei . It belongs to the class of Phenylpropanoids Lignans .

Molecular Structure Analysis

The molecular weight of Hancinone C is 400.46 and its formula is C23H28O6 . The structure of Hancinone C is classified under Phenylpropanoids Lignans .Physical And Chemical Properties Analysis

Hancinone C has a molecular weight of 400.46 and its formula is C23H28O6 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .科学研究应用

Diabetic Osteoporosis Treatment

Hancinone C has been identified as a potential therapeutic agent in the treatment of diabetic osteoporosis (DOP). Research suggests that it may contribute to the regulation of insulin secretion and estrogen levels, which are crucial biological processes in managing DOP . The compound’s involvement in the PI3K/AKT/FOXO and VEGF pathways indicates its potential in treating DOP through multiple targets and signaling pathways .

Antiplatelet Activities

The compound exhibits antiplatelet activities, which are essential in preventing thrombosis. Hancinone C, as part of the ethanolic extract from Piper hancei, has been reported to inhibit platelet-activating factor (PAF) induced rabbit platelet aggregation . This property is significant for cardiovascular research and could lead to the development of new antithrombotic drugs.

Anti-inflammatory Properties

Hancinone C demonstrates anti-inflammatory properties, which are beneficial in the treatment of various inflammatory diseases. It can potentially be used to develop medications that target chronic inflammation without the side effects associated with current anti-inflammatory drugs .

Antimicrobial Effects

Research has shown that Hancinone C possesses antimicrobial effects, which could be harnessed to create new antibiotics or antiseptic agents. This is particularly relevant in the era of increasing antibiotic resistance .

Antioxidant Capabilities

The antioxidant capabilities of Hancinone C suggest its use in preventing oxidative stress-related diseases. It could be a key ingredient in pharmaceuticals aimed at combating conditions caused by free radicals .

Antitumor and Anticancer Applications

Hancinone C has been reported to have antitumor and anticancer activities. These properties are crucial for the development of new oncological treatments that could provide alternatives to current therapies .

作用机制

Target of Action

Hancinone C, a natural product found in Piper hancei , has been shown to exhibit inhibitory activity against the platelet aggregation caused by Platelet Activating Factor (PAF) . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation .

Mode of Action

This suggests that Hancinone C may act as an antagonist of PAF, preventing it from binding to its receptor and thus inhibiting the downstream effects of PAF activation .

Biochemical Pathways

These could include pathways involved in inflammation and immune response, as PAF is known to play a key role in these processes .

Result of Action

Hancinone C has been found to have certain antioxidant, anti-inflammatory, and anti-tumor activities . Research suggests that Hancinone C can inhibit the growth and spread of non-small cell lung cancer and breast cancer . Additionally, it has been found to have antimicrobial, antiviral, and antibiotic-resistant bacteria inhibitory effects .

属性

IUPAC Name |

4,5-dimethoxy-2-prop-2-enyl-4-[(E)-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-8-9-17-14-23(29-7,21(27-5)13-18(17)24)15(2)10-16-11-19(25-3)22(28-6)20(12-16)26-4/h8,10-14H,1,9H2,2-7H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCSXXRCEFAYFK-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(C(=C1)OC)OC)OC)C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(C(=C1)OC)OC)OC)/C2(C=C(C(=O)C=C2OC)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hancinone C | |

CAS RN |

111843-10-8 | |

| Record name | Hancinone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111843108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the biological activity of Hancinone C?

A1: Hancinone C has been identified as a potential anti-inflammatory agent. Studies have shown that it can inhibit the production of nitric oxide in lipopolysaccharide (LPS)-induced BV-2 microglial cells, which are involved in neuroinflammation. [] Additionally, Hancinone C has demonstrated inhibitory activity against platelet-activating factor (PAF) induced platelet aggregation. []

Q2: What is the chemical structure of Hancinone C?

A2: Hancinone C is a neolignan, a type of natural product formed by the coupling of two phenylpropanoid units. While its exact structure is not explicitly provided in these abstracts, researchers were able to determine the structure of Hancinone C, and even revise a previous structural assignment, through X-ray analysis. [] It was found alongside other neolignans like Hancinone D and Wallichinine in Piper wallichii (Miq.) Hand-Mazz. [, ]

Q3: From what natural sources can Hancinone C be isolated?

A3: Hancinone C has been isolated from the stems of Piper hancei [] and the aerial parts of Piper wallichii (Miq.) Hand-Mazz. [, ] These plants belong to the Piperaceae family, known for their production of various bioactive compounds.

Q4: Are there any studies exploring the mechanism of action of Hancinone C?

A4: While the provided abstracts do not delve into the specific mechanism of action for Hancinone C, its ability to inhibit nitric oxide production suggests a potential interaction with inflammatory pathways. Further research is needed to fully elucidate its molecular targets and downstream effects. []

Q5: Are there any known structural analogs of Hancinone C with similar biological activity?

A6: Yes, Hancinone C has structural similarities to other neolignans, including Hancinone D and Wallichinine, which were also isolated from the same plant sources. [, ] Additionally, compounds like kadsurenone and denudatin B, found alongside Hancinone C, exhibit inhibitory activity against PAF-induced platelet aggregation, suggesting potential overlapping pharmacological properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B55482.png)

![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)

![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)

![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)